molecular formula C17H15ClN4OS B6129563 1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B6129563
M. Wt: 358.8 g/mol
InChI Key: OXJVTYIKTYGUKW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 3,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with isocyanate to form the urea derivative. The reaction conditions usually include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors to exert its biological effects. For example, it could inhibit the activity of a key enzyme in a microbial pathogen, leading to its death.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(3-Chlorophenyl)-3-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(3-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the specific substitution pattern on the phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group might enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-10-6-7-12(8-11(10)2)15-21-22-17(24-15)20-16(23)19-14-5-3-4-13(18)9-14/h3-9H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJVTYIKTYGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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